1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is a complex organic compound with a unique structure that includes a piperidine ring, carboxylic acid groups, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through carboxylation reactions.
Hydroxylation: The hydroxyl group is added via hydroxylation reactions.
Esterification: The phenylmethyl ester is formed through an esterification reaction involving phenylmethanol and the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters or amides.
Scientific Research Applications
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2S): A similar compound with an oxo group instead of a hydroxyl group.
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,4S): A compound with two ester groups instead of one.
Uniqueness
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11?,12-/m0/s1 |
InChI Key |
FTYFCFPNHFHPBH-KIYNQFGBSA-N |
Isomeric SMILES |
C1CN([C@@H](CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.